2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide
Overview
Description
“2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 372137-82-1 . It has a molecular weight of 275.73 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide” is 1S/C15H14ClNO2/c16-10-15(18)17-11-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,17,18) . This indicates that the compound contains a chloroacetamide group attached to a phenoxybenzyl group .Physical And Chemical Properties Analysis
“2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide” is a powder that is stored at room temperature . It has a molecular weight of 275.73 g/mol .Scientific Research Applications
Chemical Properties
“2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide” has a CAS Number of 372137-82-1 and a molecular weight of 275.73 . It is typically stored at room temperature and has a physical form of powder .
Synthesis
This compound can be synthesized using various chemical techniques as well as new computational chemistry applications . For instance, the synthesis of a similar compound, 2,2-diphenyl-N-(3-phenylpropyl)acetamide, was accomplished using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl .
Pharmacological Activities
Recent investigations have focused on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-10-15(18)17-11-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNUYZCNBBCTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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